Superior Aminopeptidase N (APN) Inhibition: Bufogenin Exhibits the Lowest Ki Among Bufadienolides
Bufogenin demonstrates a superior binding affinity for porcine aminopeptidase N (pAPN) compared to other major bufadienolides, exhibiting the lowest inhibition constant (Ki) in a direct comparative study. This high selectivity for APN is a defining feature that differentiates it from analogs like bufalin and cinobufagin [1].
| Evidence Dimension | Inhibition constant (Ki) for porcine aminopeptidase N (pAPN) |
|---|---|
| Target Compound Data | Lowest Ki value among compounds tested. |
| Comparator Or Baseline | ψ-bufarenogin, telocinobufagin, marinobufagin, bufalin, cinobufagin |
| Quantified Difference | The study ranks Bufogenin as having the lowest Ki, but the exact numeric value for Bufogenin was not reported in the abstract. The inhibition mechanism was non-competitive. |
| Conditions | In vitro enzymatic assay; dose-dependent inhibition in the range of 10⁻⁷–10⁻⁶ M. |
Why This Matters
For research focused on aminopeptidase N as a therapeutic target or biomarker, Bufogenin offers a uniquely potent and selective tool compound compared to its structural analogs.
- [1] Pascual Alonso, I., et al. (2023). Bufadienolides preferentially inhibit aminopeptidase N among mammalian metallo-aminopeptidases; relationship with effects on human melanoma MeWo cells. International Journal of Biological Macromolecules, 228, 365–378. View Source
